3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
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Overview
Description
3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a complex organic compound that features a pyrrole ring substituted with a trifluoromethylphenyl group, a piperidinyl group, and a chlorine atom
Mechanism of Action
Target of Action
Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide-based protacs .
Mode of Action
It is known that similar compounds allow rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura (sm) coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Pharmacokinetics
Similar compounds have been known to be orally active and produce depolarization-induced accumulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate (cgmp) .
Result of Action
Similar compounds have been known to exhibit a deeper homo energy level with strong intramolecular charge transfer interactions .
Action Environment
Similar compounds have been known to be stable and readily prepared, making them environmentally benign organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution Reactions:
Chlorination: The final step involves the chlorination of the pyrrole ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups to the pyrrole ring.
Scientific Research Applications
3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(4-trifluoromethylphenyl)pyrrole-2,5-dione: Similar structure but lacks the piperidinyl group.
3-Chloro-4-piperidin-1-yl-1-phenylpyrrole-2,5-dione: Similar structure but lacks the trifluoromethyl group.
Uniqueness
3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is unique due to the presence of both the trifluoromethyl group and the piperidinyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c17-12-13(21-8-2-1-3-9-21)15(24)22(14(12)23)11-6-4-10(5-7-11)16(18,19)20/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOLOAZSRPVJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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